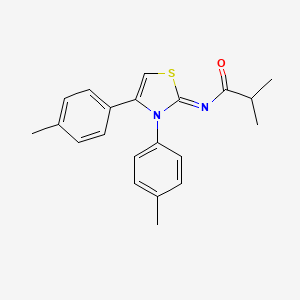
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide, also known as DTT, is a small molecule inhibitor of protein disulfide isomerase (PDI). PDI is a multifunctional enzyme that plays a critical role in protein folding, assembly, and quality control in the endoplasmic reticulum (ER) of eukaryotic cells. DTT has been widely used as a research tool to investigate the role of PDI in various biological processes.
Mécanisme D'action
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide inhibits the activity of PDI by binding to its active site and blocking its enzymatic function. PDI catalyzes the formation and rearrangement of disulfide bonds in proteins, which is critical for their proper folding and function. By inhibiting PDI, (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide disrupts this process and leads to the accumulation of misfolded proteins in the ER.
Biochemical and Physiological Effects:
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide has been shown to induce ER stress and the UPR in various cell types, leading to the activation of downstream signaling pathways such as PERK, ATF6, and IRE1. It has also been shown to induce oxidative stress and DNA damage, leading to the activation of the p53 pathway and the induction of apoptosis. (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide has been used to investigate the role of PDI in various disease models, including cancer, neurodegenerative diseases, and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide is a widely used research tool for investigating the role of PDI in various biological processes. Its advantages include its high potency, specificity, and ease of use. However, (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide has some limitations, including its potential toxicity and nonspecific effects on other cellular processes. It is important to use appropriate controls and experimental conditions when using (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide in research studies.
Orientations Futures
There are several future directions for research on (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide and its role in PDI biology. One area of interest is the development of more potent and specific inhibitors of PDI that can be used as therapeutic agents for various diseases. Another area of interest is the investigation of the role of PDI in redox signaling and the regulation of cell proliferation and apoptosis. Finally, the development of new methods for monitoring PDI activity and protein folding in vivo will be important for understanding the complex biology of this critical enzyme.
Méthodes De Synthèse
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide can be synthesized by the reaction of 3,4-di-p-tolylthiazol-2(3H)-amine with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide.
Applications De Recherche Scientifique
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide has been used in various scientific studies to investigate the role of PDI in protein folding, ER stress, and oxidative stress. It has been shown to inhibit the activity of PDI in vitro and in vivo, leading to the accumulation of misfolded proteins in the ER and the induction of the unfolded protein response (UPR). (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide has also been used to investigate the role of PDI in redox signaling and the regulation of cell proliferation and apoptosis.
Propriétés
IUPAC Name |
N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-14(2)20(24)22-21-23(18-11-7-16(4)8-12-18)19(13-25-21)17-9-5-15(3)6-10-17/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEDWGGOUSPLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC(=O)C(C)C)N2C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

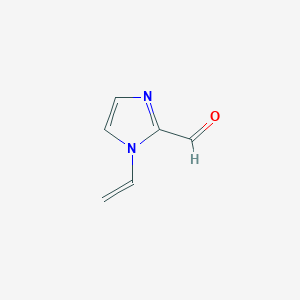
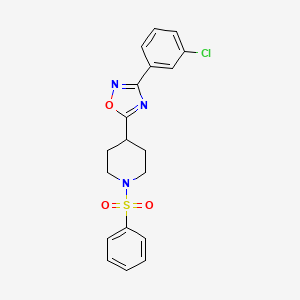
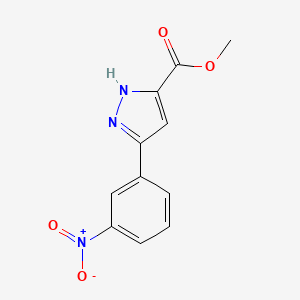
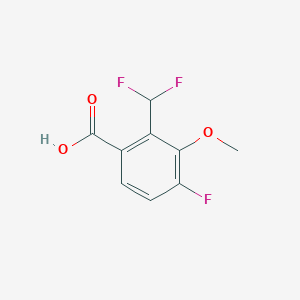
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate](/img/structure/B2472381.png)
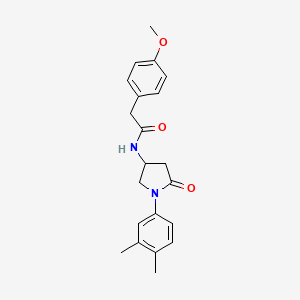
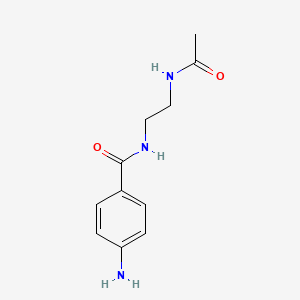
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2472386.png)

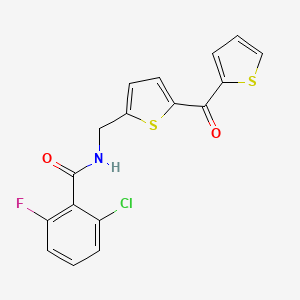
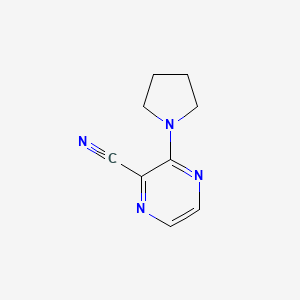
![2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2472390.png)
![Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2472392.png)
